3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
3-(3,4-Dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with a 3,4-dimethylphenyl group at position 3 and a 4-methoxyphenylmethyl moiety at position 5. The compound’s 3,4-dimethylphenyl group enhances lipophilicity, while the 4-methoxyphenylmethyl substituent may improve solubility and metabolic stability. Its molecular formula is C27H25N3O2 (MW: 423.51 g/mol), as confirmed by screening data .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-8-11-20(14-18(17)2)25-23-16-29(15-19-9-12-21(30-3)13-10-19)24-7-5-4-6-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKSMJSMAVUZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazoloquinoline framework. Its molecular formula is with a molecular weight of approximately 348.44 g/mol. The unique arrangement of functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazoloquinoline exhibit significant anticancer properties. A related compound, 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5), demonstrated potent inhibitory effects against the epidermal growth factor receptor (EGFR) with an IC₅₀ value of 0.07 μM, comparable to the standard drug erlotinib . This suggests that similar compounds may also possess significant anticancer activity.
The anticancer effects are attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. For example, docking studies have shown that these compounds can effectively bind to the active site of EGFR, disrupting its function and leading to reduced cell proliferation in cancer cell lines such as MCF-7 .
Study 1: Antiproliferative Effects
A study investigating the antiproliferative activity of various pyrazole derivatives found that certain compounds exhibited IC₅₀ values as low as 0.08 μM against MCF-7 breast cancer cells. This highlights the potential of pyrazolo[4,3-c]quinoline derivatives in cancer therapy .
Study 2: Inhibition of Kinases
Another research effort focused on the synthesis and evaluation of pyrazolo[4,3-e][1,2,4]triazine derivatives for their anticancer activity against human cancer cell lines. These compounds demonstrated significant inhibition against CDK2/E and Abl kinases, which are critical in cell cycle regulation and cancer progression .
Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents on the phenyl rings and the benzyl group, influencing electronic properties, solubility, and bioactivity.
Table 1: Structural Comparison of Pyrazoloquinoline Derivatives
Table 2: Pharmacological Activity Comparison
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups: Methoxy and methyl groups (e.g., in the target compound) enhance solubility and membrane permeability compared to electron-withdrawing substituents (e.g., Cl, NO2) .
- Rigidity vs.
- Substituent Positioning : Ortho- vs. para-methoxy groups (e.g., in ) significantly alter electronic effects and steric interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
